N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a synthetic organic compound that combines structural elements of indole and chromone. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Derivative: Starting with an indole precursor, the ethyl group can be introduced via alkylation reactions.
Synthesis of the Chromone Derivative: The chromone moiety can be synthesized through cyclization reactions involving appropriate phenolic and keto precursors.
Coupling Reaction: The final step involves coupling the indole and chromone derivatives through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and chromone moieties can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the chromone structure can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving indole and chromone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and chromone structures can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Flavonoids: Compounds with a chromone structure, known for their antioxidant properties.
Uniqueness
N-(2-(1H-indol-3-yl)ethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its combination of indole and chromone structures, which may confer distinct biological activities not seen in simpler analogs.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C24H24N2O4/c1-15-11-24(28)30-22-13-21(29-2)16(12-19(15)22)7-8-23(27)25-10-9-17-14-26-20-6-4-3-5-18(17)20/h3-6,11-14,26H,7-10H2,1-2H3,(H,25,27) |
InChI Key |
HUQKMFCCBJCZLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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